molecular formula C24H18O3 B2911609 2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)-1H-indene-1,3(2H)-dione CAS No. 865591-21-5

2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)-1H-indene-1,3(2H)-dione

Cat. No. B2911609
M. Wt: 354.405
InChI Key: WJVBJQUMMDJUON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)-1H-indene-1,3(2H)-dione is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)-1H-indene-1,3(2H)-dione' involves the condensation of 2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)malononitrile with 1H-indene-1,3(2H)-dione in the presence of a base.

Starting Materials
2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)malononitrile, 1H-indene-1,3(2H)-dione, Base (e.g. sodium ethoxide)

Reaction
Step 1: Dissolve 2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)malononitrile and 1H-indene-1,3(2H)-dione in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium ethoxide) to the reaction mixture and stir at room temperature for several hours., Step 3: Purify the crude product by column chromatography to obtain the desired compound.

Mechanism Of Action

The mechanism of action of 2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)-1H-indene-1,3(2H)-dione is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in inflammation and oxidative stress. It may also induce apoptosis in cancer cells by activating caspase enzymes.

Biochemical And Physiological Effects

Studies have shown that 2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)-1H-indene-1,3(2H)-dione has various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are associated with various diseases. It has also been found to induce apoptosis in cancer cells, which can lead to tumor regression.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)-1H-indene-1,3(2H)-dione in lab experiments is its potential to inhibit inflammation and oxidative stress. This makes it a useful tool for studying the mechanisms underlying these processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for research on 2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)-1H-indene-1,3(2H)-dione. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to study its mechanism of action in more detail, which may lead to the development of more potent derivatives. Additionally, further studies are needed to determine the safety and toxicity of this compound.

Scientific Research Applications

2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)-1H-indene-1,3(2H)-dione has potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-(2-phenyl-5,6,7,8-tetrahydrochromen-4-ylidene)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O3/c25-23-17-11-4-5-12-18(17)24(26)22(23)19-14-21(15-8-2-1-3-9-15)27-20-13-7-6-10-16(19)20/h1-5,8-9,11-12,14H,6-7,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVBJQUMMDJUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=O)C4=CC=CC=C4C3=O)C=C(O2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)-1H-indene-1,3(2H)-dione

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